![molecular formula C20H19F5N2O B1259171 Idalopirdine CAS No. 467459-31-0](/img/structure/B1259171.png)
Idalopirdine
Descripción general
Descripción
Idalopirdine, also known as Lu AE58054 or SGS 518, is an orally available drug that acts as an antagonist of the serotonin 6 (5-HT6) receptor . This receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus. It has been proposed to play a role in cognitive impairments associated with schizophrenia and Alzheimer’s disease .
Molecular Structure Analysis
Idalopirdine is a small molecule with a complex structure. Its chemical name is 2-(6-fluoro-1H-indol-3-yl)-ethyl]-[3-(2,2,3,3-tetrafluoropropoxy)-benzyl]-amine . The molecular weight is approximately 398.377 .
Physical And Chemical Properties Analysis
Idalopirdine is a small molecule with a molecular weight of approximately 398.377 . It is known to be orally available .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Cognitive Symptom Management
Idalopirdine has been studied as an adjunct to cholinesterase inhibitors for managing cognitive symptoms in Alzheimer’s disease. However, clinical trials have shown that when added to cholinesterase inhibitor treatment, idalopirdine did not significantly decrease cognitive loss over 24 weeks . This suggests that while the initial hypothesis was promising, the practical application in this area may be limited.
Serotonin Receptor Antagonism
As a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist, idalopirdine has been explored for its potential to modulate serotonin levels. This mechanism is thought to potentiate central acetylcholine levels and neuronal activity, which could have implications for improving cognition in animal models .
Drug Development for Neurodegenerative Diseases
Idalopirdine represents a class of drugs that target neurotransmitter systems, offering a different approach to neurodegenerative disease treatment. Its development and testing contribute to the broader understanding of therapeutic strategies and the challenges faced in creating effective treatments for conditions like Alzheimer’s disease .
Positron Emission Tomography (PET) Receptor Occupancy Studies
Idalopirdine has been used in vivo PET studies to understand receptor occupancy and guide dose selection in clinical trials. These studies are crucial for determining the therapeutic window and optimizing dosages for maximum efficacy with minimal side effects .
Clinical Trial Methodology
The extensive clinical trials conducted with idalopirdine offer insights into trial design, particularly in the context of Alzheimer’s disease. Analyzing the outcomes and methodologies of these trials can inform future research practices and improve the chances of success in subsequent studies .
Combination Therapy Evaluation
Idalopirdine’s use in combination with other Alzheimer’s disease medications, such as cholinesterase inhibitors, provides a framework for evaluating the efficacy of combination therapies. Although the results have not supported its use, the research process contributes to the knowledge base on how to effectively combine treatments .
Mecanismo De Acción
Target of Action
Idalopirdine is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor . This receptor subtype is primarily expressed in the brain, particularly in the cerebral cortex and hippocampus . It has been proposed to play a role in cognitive impairments associated with neurological disorders such as schizophrenia and Alzheimer’s disease .
Mode of Action
As a 5-HT6 receptor antagonist, idalopirdine blocks the action of serotonin, a neurotransmitter, at the 5-HT6 receptors . This blockade is thought to enhance cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission .
Biochemical Pathways
It is known that 5-ht6 receptor antagonists can influence various neurotransmitter systems in the brain, including the cholinergic, glutamatergic, noradrenergic, and dopaminergic systems . These systems play crucial roles in cognitive function, and their enhancement may help alleviate cognitive deficits seen in conditions like Alzheimer’s disease .
Pharmacokinetics
It is known that idalopirdine is orally available , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
It is known that idalopirdine has been used in trials studying the treatment of cognition, schizophrenia, and alzheimer’s disease . In animal models, idalopirdine has been shown to reduce food intake and prevent the development of obesity .
Action Environment
It is known that factors such as diet can influence the development of conditions like obesity and alzheimer’s disease, which idalopirdine has been studied for
Propiedades
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWYTYNMZWMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026015 | |
Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGS518 is a selective antagonist of the 5-Hydroxytryptamine-6 (5-HT6) serotonin receptor believed to act by enhancing transmission of chemicals in the brain. | |
Record name | SGS518 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Idalopirdine | |
CAS RN |
467459-31-0 | |
Record name | Idalopirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467459-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idalopirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467459310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idalopirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(6-Fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDALOPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59WCJ0YNWM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q & A
Q1: What is the primary mechanism of action of Idalopirdine?
A1: Idalopirdine acts as a selective antagonist of the serotonin-6 (5-HT6) receptor. [, , , ] These receptors are primarily found in brain regions associated with memory and executive function, making them potential targets for Alzheimer's disease (AD) treatment. [, , ]
Q2: How does 5-HT6 receptor antagonism potentially benefit AD patients?
A2: Blocking 5-HT6 receptors is believed to enhance the release of several neurotransmitters crucial for memory and cognition, including acetylcholine, glutamate, dopamine, and noradrenaline. [] This enhanced neurotransmission could potentially counteract the cognitive decline observed in AD. [, ]
Q3: Did preclinical studies support the potential of Idalopirdine in AD?
A3: Yes, preclinical studies indicated that Idalopirdine, when co-administered with the acetylcholinesterase inhibitor donepezil, showed synergistic effects on brain activity in rats. [, , , , ] These effects included potentiating cholinergic and glutamatergic transmission, influencing neural oscillations in the hippocampus and frontal lobes, and reversing working memory deficits. []
Q4: Is there information available regarding the molecular formula, weight, or spectroscopic data of Idalopirdine within these research papers?
A4: The provided research papers primarily focus on the pharmacological and clinical aspects of Idalopirdine. They do not delve into detailed structural characterization, including molecular formula, weight, or spectroscopic data.
Q5: Do these research papers discuss the material compatibility and stability of Idalopirdine under various conditions?
A5: No, the focus of the provided research articles is on the pharmacological properties and clinical trial outcomes of Idalopirdine. Information related to material compatibility and stability under various conditions is not discussed.
Q6: Was computational chemistry and modeling used in the development of Idalopirdine?
A7: While the provided papers don't detail the initial development phases of Idalopirdine, one study utilized computational approaches to design novel phenothiazine derivatives as potential 5-HT6 receptor antagonists. [] This study used molecular docking, ADMET prediction, and molecular dynamics simulations to evaluate the binding affinity and drug-like properties of these derivatives. This illustrates the application of computational chemistry in exploring and optimizing potential 5-HT6 antagonists.
Q7: Did research explore how modifications to the Idalopirdine structure impacted its activity?
A7: The provided research primarily focuses on Idalopirdine itself and does not delve into detailed SAR studies exploring the impact of structural modifications on its activity, potency, or selectivity.
Q8: Is there information about Idalopirdine's stability under various conditions or formulation strategies to improve its properties?
A8: The research papers provided do not discuss the stability of Idalopirdine under different conditions or strategies for its formulation.
Q9: Do these research articles discuss SHE (Safety, Health, and Environment) regulations related to Idalopirdine?
A9: The provided research articles primarily focus on the scientific and clinical aspects of Idalopirdine and do not delve into specific SHE regulations related to its development or use.
Q10: What is known about the pharmacokinetic profile of Idalopirdine?
A11: While the provided articles do not go into extensive detail about specific ADME parameters, they mention that transient elevations in liver enzymes (ALT/AST) were observed in clinical trials. [] These elevations were generally asymptomatic and resolved regardless of continued treatment or withdrawal. []
Q11: Did Idalopirdine demonstrate a synergistic effect with Donepezil in clinical trials, as suggested by preclinical data?
A12: Despite promising preclinical data, the large-scale phase 3 clinical trials failed to demonstrate a statistically significant improvement in cognition when Idalopirdine was added to donepezil treatment in patients with mild to moderate AD. [, , , , ]
Q12: Is there information about potential resistance mechanisms to Idalopirdine or cross-resistance with other compounds?
A12: The provided research articles do not discuss resistance mechanisms to Idalopirdine or cross-resistance with other compounds.
Q13: What is known about the safety and tolerability of Idalopirdine?
A15: Idalopirdine was generally found to be safe and well-tolerated in clinical trials. [, ] The most common side effect was transient elevations in liver enzymes (ALT/AST), which typically resolved even with continued treatment. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.